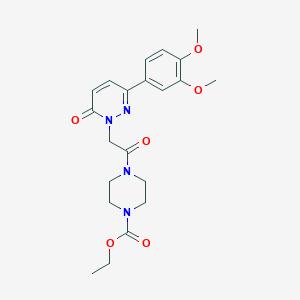
ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H26N4O6 and its molecular weight is 430.461. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 4-(2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetyl)piperazine-1-carboxylate, identified by its CAS number 923102-19-6, is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C21H26N4O6
- Molecular Weight : 430.5 g/mol
- Structural Features : The compound features a piperazine moiety linked to a pyridazinone core and a dimethoxyphenyl group, contributing to its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, particularly in the central nervous system (CNS).
Proposed Mechanisms
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing neurotransmission and cellular signaling pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in key metabolic pathways, which could have therapeutic implications in conditions like cancer or neurodegenerative diseases.
Biological Activity
Preliminary studies indicate that this compound exhibits a range of biological activities:
- Antitumor Activity : Research has shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells.
- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for neurodegenerative diseases.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, reducing cytokine release and inflammation in various models.
In Vitro Studies
Several studies have investigated the effects of this compound on different cell lines:
| Study | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| 1 | HeLa | Inhibition of cell proliferation | |
| 2 | SH-SY5Y | Neuroprotection against oxidative stress | |
| 3 | A549 | Induction of apoptosis |
In Vivo Studies
Animal models have been employed to assess the therapeutic potential:
- A study demonstrated that the compound significantly reduced tumor volume in xenograft models, suggesting its potential as an anticancer agent.
- Another study indicated improvements in cognitive function in mice subjected to neurotoxic insults when treated with the compound.
属性
IUPAC Name |
ethyl 4-[2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6/c1-4-31-21(28)24-11-9-23(10-12-24)20(27)14-25-19(26)8-6-16(22-25)15-5-7-17(29-2)18(13-15)30-3/h5-8,13H,4,9-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYNBMSOZIXFNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














